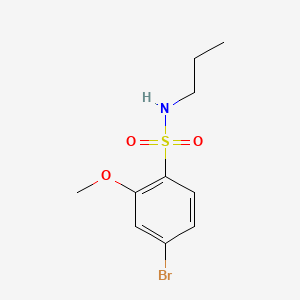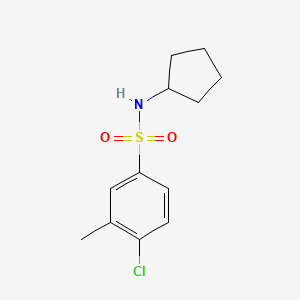
DOWEX(R) 50WX4 HYDROGEN FORM
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DOWEX® 50WX4 HYDROGEN FORM: is a strong acid cation exchange resin. It is widely used in various fields, including analytical chemistry, due to its ability to attract and purify metal cations from complex mixtures . The resin is composed of styrene-divinylbenzene copolymer beads with sulfonic acid functional groups, making it highly effective in ion exchange processes .
Mechanism of Action
Target of Action
DOWEX® 50WX4 Hydrogen Form is a strong acid cation exchange resin . Its primary targets are metal cations . These metal cations are present in various solutions and are particularly relevant in the field of analytical chemistry .
Mode of Action
The resin acts like a magnet in nature, specifically attracting and purifying metal cations . Its chemical structure allows it to exchange with various metal cations, enabling it to separate target metal cations from mixtures . It has a good selectivity and adsorption capacity .
Biochemical Pathways
Instead, it plays a crucial role in the separation and purification of metal cations from complex mixtures . This process is essential in various applications, including the preparation of high-purity water and acids .
Pharmacokinetics
Instead, its effectiveness is determined by its ion exchange capacity and kinetics . It can quickly adsorb and release target metal cations, ensuring efficient separation and purification processes .
Result of Action
The primary result of the action of DOWEX® 50WX4 Hydrogen Form is the separation and purification of metal cations from complex mixtures .
Action Environment
The action of DOWEX® 50WX4 Hydrogen Form is influenced by environmental factors such as temperature and pH . It should be handled in a well-ventilated place and stored at +5°C to +30°C . It is also important to avoid the formation of dust and aerosols .
Biochemical Analysis
Biochemical Properties
DOWEX® 50WX4 HYDROGEN FORM plays a crucial role in biochemical reactions, primarily through its ion exchange capabilities. This resin interacts with various enzymes, proteins, and other biomolecules by exchanging hydrogen ions with cations present in the solution. For instance, it is used to remove calcium ions from aqueous samples, which can be essential for certain biochemical assays . The sulfonic acid groups on the resin’s surface facilitate these interactions, allowing for efficient ion exchange and purification processes.
Cellular Effects
The effects of DOWEX® 50WX4 HYDROGEN FORM on cellular processes are primarily related to its ion exchange properties. By removing specific cations from the cellular environment, this resin can influence cell signaling pathways, gene expression, and cellular metabolism. For example, the removal of calcium ions can impact calcium-dependent signaling pathways, which play a critical role in various cellular functions . Additionally, the resin’s ability to alter the ionic composition of the cellular environment can affect enzyme activities and metabolic processes.
Molecular Mechanism
At the molecular level, DOWEX® 50WX4 HYDROGEN FORM exerts its effects through ion exchange interactions. The sulfonic acid groups on the resin bind to cations in the solution, replacing them with hydrogen ions. This process can lead to the inhibition or activation of enzymes that require specific cations as cofactors. For example, the removal of calcium ions can inhibit enzymes that depend on calcium for their activity . Additionally, changes in the ionic environment can influence gene expression by altering the activity of ion-sensitive transcription factors.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of DOWEX® 50WX4 HYDROGEN FORM can change over time due to factors such as stability and degradation. The resin is generally stable under standard laboratory conditions, but prolonged exposure to extreme pH or temperature conditions can lead to degradation of the sulfonic acid groups, reducing its ion exchange capacity . Long-term studies have shown that the resin can maintain its effectiveness for extended periods, but periodic regeneration may be necessary to restore its ion exchange properties.
Dosage Effects in Animal Models
The effects of DOWEX® 50WX4 HYDROGEN FORM in animal models can vary with different dosages. At low doses, the resin can effectively remove specific cations without causing significant adverse effects. At high doses, the removal of essential cations can lead to toxic effects and disrupt normal physiological processes . For example, excessive removal of calcium ions can result in hypocalcemia, which can affect muscle function and other calcium-dependent processes.
Metabolic Pathways
DOWEX® 50WX4 HYDROGEN FORM is involved in metabolic pathways that require the removal or exchange of cations. The resin interacts with enzymes and cofactors that depend on specific cations for their activity. By altering the ionic composition of the environment, the resin can influence metabolic flux and metabolite levels . For instance, the removal of calcium ions can affect pathways that involve calcium-dependent enzymes, leading to changes in metabolic processes.
Transport and Distribution
Within cells and tissues, DOWEX® 50WX4 HYDROGEN FORM is transported and distributed based on its ion exchange properties. The resin can interact with transporters and binding proteins that facilitate the movement of cations across cellular membranes . This interaction can influence the localization and accumulation of the resin within specific cellular compartments, affecting its overall activity and function.
Subcellular Localization
The subcellular localization of DOWEX® 50WX4 HYDROGEN FORM is determined by its interactions with cellular components and its ion exchange properties. The resin can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, the resin may accumulate in areas with high concentrations of target cations, enhancing its effectiveness in ion exchange processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of DOWEX® 50WX4 HYDROGEN FORM involves the polymerization of styrene and divinylbenzene, followed by sulfonation to introduce sulfonic acid groups. The polymerization is typically carried out in the presence of a catalyst and under controlled temperature conditions to form a cross-linked polymer network .
Industrial Production Methods: In industrial settings, the production of DOWEX® 50WX4 HYDROGEN FORM involves large-scale polymerization reactors where styrene and divinylbenzene are polymerized. The resulting polymer beads are then sulfonated using concentrated sulfuric acid or chlorosulfonic acid. The beads are washed and converted to the hydrogen form by treatment with hydrochloric acid .
Chemical Reactions Analysis
Types of Reactions: DOWEX® 50WX4 HYDROGEN FORM primarily undergoes ion exchange reactions. It can also act as a catalyst in various chemical reactions due to its strong acidic nature .
Common Reagents and Conditions:
Ion Exchange Reactions: The resin exchanges hydrogen ions with metal cations in solution. Common reagents include metal salts such as sodium chloride or calcium chloride.
Catalytic Reactions: The resin can catalyze reactions such as esterification and hydrolysis.
Major Products:
Ion Exchange: The major products are purified metal cations and hydrogen ions.
Catalysis: Products depend on the specific reaction but can include esters, alcohols, and acids.
Scientific Research Applications
DOWEX® 50WX4 HYDROGEN FORM is used in a variety of scientific research applications:
Comparison with Similar Compounds
AmberChrom™ 50WX4: Another strong acid cation exchange resin with similar properties and applications.
AmberLite™ HPR650 H: Used for similar ion exchange and purification processes.
Dowex 50W X8: Another variant of the Dowex series with different cross-linking and particle size.
Uniqueness: DOWEX® 50WX4 HYDROGEN FORM is unique due to its specific cross-linking and particle size, which provide optimal performance in ion exchange and catalytic applications. Its strong acidic nature and high selectivity for metal cations make it particularly effective in analytical and industrial processes .
Properties
CAS No. |
11113-61-4 |
|---|---|
Molecular Formula |
Na2O·Al2O3@2SiO2·4.50H2O |
Molecular Weight |
0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











